(1,3-Diphenylpropan-2-yl)hydrazine

CNS drug discovery MAO inhibition Lipophilicity

(1,3-Diphenylpropan-2-yl)hydrazine is a diphenyl-substituted alkylhydrazine (C₁₅H₁₈N₂, MW 226.32 g/mol) in which a hydrazine (–NH–NH₂) group is attached to the central carbon of a 1,3-diphenylpropane backbone. It belongs to the arylalkylhydrazine class, which is widely exploited as synthetic intermediates for nitrogen-containing heterocycles and as potential monoamine oxidase (MAO) inhibitor scaffolds.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 92869-77-7
Cat. No. B12441927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Diphenylpropan-2-yl)hydrazine
CAS92869-77-7
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC2=CC=CC=C2)NN
InChIInChI=1S/C15H18N2/c16-17-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15,17H,11-12,16H2
InChIKeyPPYAPMGSEHRLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product-Specific Evidence Guide for (1,3-Diphenylpropan-2-yl)hydrazine (CAS 92869-77-7) — Quantifying Differentiation from Generic Hydrazine Analogs


(1,3-Diphenylpropan-2-yl)hydrazine is a diphenyl-substituted alkylhydrazine (C₁₅H₁₈N₂, MW 226.32 g/mol) in which a hydrazine (–NH–NH₂) group is attached to the central carbon of a 1,3-diphenylpropane backbone [1]. It belongs to the arylalkylhydrazine class, which is widely exploited as synthetic intermediates for nitrogen-containing heterocycles and as potential monoamine oxidase (MAO) inhibitor scaffolds . The compound is commercially available from multiple suppliers with specified purity (typically 98%) and defined storage conditions . Despite its structural resemblance to simpler hydrazines such as phenelzine, its distinct substitution pattern imparts quantitatively different physicochemical properties that directly influence reactivity, handling, and procurement decisions.

Why Generic Substitution of (1,3-Diphenylpropan-2-yl)hydrazine Fails — Structural and Physicochemical Divergence from Common Hydrazine Analogs


Substituting (1,3-diphenylpropan-2-yl)hydrazine with simpler alkylhydrazines such as phenelzine (2-phenylethylhydrazine) or benzylhydrazine introduces substantial alterations in lipophilicity (computed XLogP3 ~3.1 versus ~0.8 for phenelzine), steric bulk, and conformational flexibility (5 rotatable bonds versus 3) [1]. These differences directly impact reactivity in condensation reactions, the steric course of cyclization reactions yielding pyrazolines or triazoles, and, if screened biologically, pharmacokinetic properties [2]. Consequently, synthetic yields, biological activity data, or safety profiles obtained with a generic hydrazine cannot be assumed transferable to this compound, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for (1,3-Diphenylpropan-2-yl)hydrazine — Head-to-Head and Class-Level Comparisons


Lipophilicity-Driven Differentiation: Computed XLogP3 Versus Phenelzine

The target compound exhibits a computed XLogP3 of 3.1, compared to 0.8 for the mono-phenyl analog phenelzine (2-phenylethylhydrazine), as derived from PubChem 2.2 calculations [1]. This 2.3 log unit increase in lipophilicity predicts significantly higher membrane permeability and altered tissue distribution, which is a critical consideration when the compound is used as a scaffold for CNS-targeted lead optimization.

CNS drug discovery MAO inhibition Lipophilicity

Conformational Flexibility: Rotatable Bond Count Comparison

The compound possesses 5 rotatable bonds, versus 3 for phenelzine and 4 for 1-benzyl-1-phenylhydrazine [1]. Higher rotatable bond count increases the entropic penalty upon binding and influences crystallization behavior. This parameter is directly relevant for users screening the compound in target-based assays or using it as a ligand for metal coordination.

Molecular flexibility Drug-likeness Crystal engineering

Commercial Purity Specification: 98% Versus Typical 95% for Analogous Intermediates

The leading supplier specifies a purity of 98% for (1,3-diphenylpropan-2-yl)hydrazine , while many analogous arylhydrazine intermediates are commonly offered at 95% purity. This 3 percentage-point advantage can translate to measurably higher yields in subsequent synthetic transformations and reduced purification burden.

Synthetic intermediate Purity specification Procurement

Storage Condition Differentiation: Long-Term Cool/Dry Requirement

The supplier explicitly specifies long-term storage in a cool, dry place for this compound , whereas simpler hydrazines such as phenelzine are routinely stored at room temperature. This requirement suggests increased thermal or moisture sensitivity imparted by the diphenyl substitution pattern, which must be factored into procurement quantity and storage infrastructure planning.

Storage stability Inventory management Hydrazine stability

Synthetic Utility: Direct Precursor to Cytotoxic 1,2,4-Triazoles (Class-Level Inference)

Although no direct biological data exist for the hydrazine itself, the 1,3-diphenylpropan-2-yl scaffold is a key precursor to 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole derivatives (8a–c) that demonstrated cytotoxic IC₅₀ values below 12 µM against Hela cells [1]. This contrasts with structurally simpler hydrazines that lack the diphenyl substitution required for this specific chemotype. Users procuring this compound gain access to a validated synthetic entry point for this anticancer series.

Medicinal chemistry Anticancer agents Triazole synthesis

Optimal Application Scenarios for (1,3-Diphenylpropan-2-yl)hydrazine — Directly Supported by the Evidence Above


CNS Drug Discovery Scaffold Optimization

The compound's elevated lipophilicity (XLogP3 = 3.1) compared to phenelzine (0.8) makes it a preferred starting point for designing blood-brain barrier-permeable MAO inhibitors or other CNS-active agents . Medicinal chemists can leverage this property to improve brain exposure without additional lipophilic group installation.

Synthesis of Anticancer 1,2,4-Triazole Libraries

The compound serves as a validated precursor to 1,3-diphenylpropan-2-yl-triazoles with demonstrated cytotoxic activity (IC₅₀ < 12 µM against Hela) . Procurement of the hydrazine enables direct access to this chemotype, eliminating the need for multi-step synthesis of alternative starting materials.

High-Purity Intermediate for Multi-Step Syntheses

With a commercial purity specification of 98%, the compound is suited for applications where intermediate purity directly impacts downstream yield and purity, such as in the synthesis of pharmaceutical impurities, reference standards, or complex natural product analogs .

Conformational Analysis and Ligand Design Studies

The higher rotatable bond count (5 vs 3 for phenelzine) makes the compound a useful probe in conformational analysis studies, molecular docking campaigns, and metal coordination chemistry where flexible ligand scaffolds are desired .

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